N-[(2-BROMOPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
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Overview
Description
N-[(2-BROMOPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a chemical compound that features a bromophenyl group attached to a pyrazole ring, which is further substituted with an ethyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-BROMOPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Formation of Pyrazole Ring: Cyclization reaction to form the pyrazole ring.
Sulfonamide Formation: Introduction of the sulfonamide group through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-BROMOPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) in acetone.
Oxidation: Reagents like potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form biaryl compounds.
Scientific Research Applications
N-[(2-BROMOPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Material Science: Component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-BROMOPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and pyrazole ring can participate in binding interactions, while the sulfonamide group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)THIAZOL-2-YL-2-CHLOROACETAMIDE: Similar structure with a thiazole ring.
4-BROMOPHENYL METHYL SULFONE: Contains a bromophenyl group and sulfone group.
Uniqueness
N-[(2-BROMOPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-ethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-2-16-9-11(8-14-16)19(17,18)15-7-10-5-3-4-6-12(10)13/h3-6,8-9,15H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDBVVLQBGJAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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